3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
Overview
Description
The compound 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic molecule that belongs to the class of quinolone derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a candidate for drug development. The presence of multiple functional groups, including the oxadiazole ring, fluoroquinolone core, and piperidine moiety, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the oxadiazole ring: This can be achieved by reacting 3,4-dimethoxybenzohydrazide with a suitable nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Synthesis of the fluoroquinolone core: The fluoroquinolone core can be synthesized by cyclization of a suitable precursor, such as a 2-fluoroaniline derivative, with a β-keto ester under acidic conditions.
Coupling of the oxadiazole and fluoroquinolone moieties: This step involves the formation of a carbon-carbon bond between the oxadiazole ring and the fluoroquinolone core, typically using a palladium-catalyzed cross-coupling reaction.
Introduction of the piperidine moiety: The final step involves the nucleophilic substitution of a suitable leaving group on the fluoroquinolone core with piperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the quinolone core, leading to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, particularly on the aromatic rings and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinolone N-oxides, while reduction can produce reduced quinolone derivatives. Substitution reactions can introduce various functional groups onto the molecule, leading to a wide range of derivatives.
Scientific Research Applications
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one: has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a probe to study cellular processes and pathways, particularly those involving oxidative stress and DNA damage.
Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one: can be compared with other similar compounds, such as:
2,4-diaminopyrimidine derivatives: These compounds share structural similarities with the oxadiazole ring and are used in various medicinal applications.
3,4-dimethoxybenzyl derivatives: These compounds have similar aromatic ring structures and are used as protective groups in organic synthesis.
Phenylpiperidine derivatives: These compounds contain the piperidine moiety and are known for their analgesic properties.
The uniqueness of This compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O4/c1-29-14-17(25-27-24(28-34-25)15-7-8-21(32-2)22(11-15)33-3)23(31)16-12-18(26)20(13-19(16)29)30-9-5-4-6-10-30/h7-8,11-14H,4-6,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBCNZVQZOQOHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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